Protodioscin

Description

Protodioscin has been reported in Dioscorea collettii, Dioscorea deltoidea, and other organisms with data available.

from the rhizome of Dioscorea colletti (Dioscoreaceae); structure in first source

Properties

IUPAC Name |

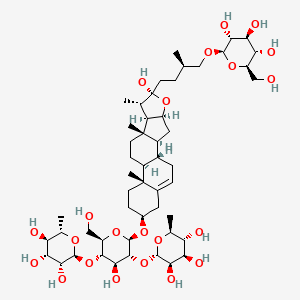

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3/t20-,21+,22+,23+,25+,26-,27+,28+,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTJOONKWUXEFR-UEZXSUPNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55056-80-9, 90288-44-1 |

Source

|

| Record name | Protodioscin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55056-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protodioscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055056809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furostanol I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090288441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β,22R,25R)-26-(β-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl 6-deoxy-α-L-mannopyranosyl-(1->2)-[6-deoxy-α-L-mannopyranosyl-(1->4)]-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTODIOSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0LC3PH24P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Protodioscin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protodioscin (B192190), a furostanol saponin (B1150181) primarily isolated from plants of the Tribulus, Trigonella, and Dioscorea species, has garnered significant attention for its diverse pharmacological activities, most notably its potent anti-cancer effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of protodioscin. By elucidating its impact on critical cellular signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug development. The intricate interplay of protodioscin with pathways governing cell proliferation, apoptosis, and oxidative stress is detailed, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Anti-Cancer Mechanisms of Protodioscin

Protodioscin exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways that are often dysregulated in cancer. The principal mechanisms identified include the activation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways, the induction of reactive oxygen species (ROS), and the subsequent initiation of programmed cell death.

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Protodioscin has been shown to differentially modulate the components of this pathway, often leading to the activation of pro-apoptotic signals. Specifically, protodioscin activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are strongly associated with stress-induced apoptosis.[1][2][3][4][5][6] Conversely, it can lead to a decrease in the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a kinase typically involved in cell survival and proliferation.[5]

Regulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active. Protodioscin has been demonstrated to inhibit this pathway, contributing to its anti-cancer effects.[1][2][4] By downregulating the phosphorylation of key components like Akt and mTOR, protodioscin effectively curtails the pro-survival signals, thereby sensitizing cancer cells to apoptosis.[4]

Induction of Apoptosis

A primary mechanism of protodioscin's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Protodioscin treatment leads to a disruption of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a cascade of caspases, including caspase-3, -8, and -9.[7][8] Furthermore, protodioscin modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis.[7]

Generation of Reactive Oxygen Species (ROS)

Protodioscin treatment has been shown to induce the generation of reactive oxygen species (ROS) within cancer cells.[9][10][11] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and ultimately triggering apoptosis. This ROS-mediated mechanism is often linked to the activation of the JNK and p38 MAPK pathways, creating a feedback loop that amplifies the apoptotic signal.

References

- 1. westernblot.cc [westernblot.cc]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Protodioscin inhibits bladder cancer cell migration and growth, and promotes apoptosis through activating JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ir.cnu.edu.tw [ir.cnu.edu.tw]

- 6. researchgate.net [researchgate.net]

- 7. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prodigiosin induces caspase-9 and caspase-8 activation and cytochrome C release in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer | PLOS One [journals.plos.org]

Protodioscin: A Technical Guide to its Sources, Extraction, and Mechanisms in Traditional Medicine

Abstract: Protodioscin (B192190), a furostanol steroidal saponin (B1150181), is a prominent bioactive compound found in several plant species utilized for centuries in traditional medicine systems like Ayurveda and Traditional Chinese Medicine (TCM). This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the primary botanical sources of protodioscin, their traditional applications, and quantitative compound yields. Detailed experimental protocols for its extraction, isolation, and purification are presented. Furthermore, this guide elucidates the key pharmacological activities of protodioscin by visualizing its influence on critical cellular signaling pathways, including those involved in oncology, inflammation, and sexual function.

Introduction to Protodioscin

Protodioscin (C₅₁H₈₄O₂₂) is a naturally occurring steroidal saponin characterized by a furostanol aglycone backbone.[1] It is distinguished by a trisaccharide chain linked at the 3-OH position and a glucose monosaccharide at the 26-OH group.[1] This compound is recognized as the principal bioactive constituent in several medicinal plants and is the subject of extensive research for its diverse pharmacological potential.[1][2] Its purported benefits range from aphrodisiac and anti-inflammatory to anticancer and anti-hyperlipidemic effects.[1][3]

Protodioscin Sources in Traditional Medicine

Protodioscin is found in a variety of plant species, most notably within the Tribulus, Trigonella, Dioscorea, and Trillium families.[4] Extracts from these plants have been historically used to treat a wide array of conditions, from fatigue and urinary tract issues to supporting male vitality and libido.[2]

| Plant Species | Family | Traditional System(s) | Common Traditional Uses |

| Tribulus terrestris | Zygophyllaceae | Ayurveda, TCM | Male vitality, libido enhancement, urinary and cardiovascular issues, general tonic.[2][5] |

| Trigonella foenum-graecum (Fenugreek) | Fabaceae | Ayurveda, TCM | Aphrodisiac, anti-inflammatory, digestive aid.[1][6] |

| Dioscorea species (e.g., D. nipponica) | Dioscoreaceae | TCM | Anti-hyperlipidemia, cardiovascular health.[1][3] |

| Polygonatum sibiricum | Asparagaceae | TCM | Tonic and restorative effects.[1] |

| Trillium govanianum | Melanthiaceae | Himalayan Traditional Medicine | General health and vitality.[1] |

Quantitative Analysis of Protodioscin Content

The concentration of protodioscin varies significantly based on the plant species, geographical origin, the specific part of the plant used, and the growth stage.[1][7] Bulgarian Tribulus terrestris, for example, has been noted to contain significantly higher levels of furostanol saponins (B1172615) compared to the same species grown in China or India.[7]

| Plant Species | Plant Part | Protodioscin Content (% w/w or mg/100g) | Geographical Origin |

| Tribulus terrestris | Aerial Parts | up to 1530 mg/100 g | Bulgaria.[1][8] |

| Tribulus terrestris | Leaves | 1000–1330 mg/100 g | Bulgaria.[8] |

| Tribulus terrestris | Fruits | 240–500 mg/100 g | Bulgaria.[8] |

| Tribulus terrestris | Stem | 19–27 mg/100 g | Bulgaria.[8] |

| Tribulus terrestris | Aerial Parts | 340–1000 mg/100 g | Turkey.[8] |

| Tribulus terrestris | Fruits | 0.046–0.317 % | India.[9] |

Experimental Protocols

The extraction and purification of protodioscin are critical steps for research and development. The compound's thermal instability necessitates carefully optimized protocols.[10]

Extraction Methodologies

Several techniques have been developed for the efficient extraction of protodioscin from plant matrices.

-

Ultrasound-Assisted Extraction (UAE) : This method utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction yield. It is often preferred for its efficiency at lower temperatures, which helps prevent thermal degradation of protodioscin.[10]

-

Reflux Extraction (RE) : This technique involves heating the plant material with a solvent at its boiling point. While effective, optimization of time and temperature is crucial, as prolonged exposure to high heat can lead to the decomposition of protodioscin.[10] An extraction time of 60 minutes at 92°C with 50% aqueous isopropanol (B130326) is recommended to mitigate degradation.[10]

-

Soxhlet Extraction (SE) : A continuous extraction method that, like refluxing, can expose the compound to thermal stress, requiring careful optimization.[10]

-

Supercritical/Subcritical Fluid Extraction : An alternative method mentioned in patent literature, often utilizing solvents like ethanol.[11]

Isolation and Purification Protocol

Following extraction, a multi-step purification process is typically employed to isolate high-purity protodioscin.

-

Solvent Recovery : The crude extract is concentrated under reduced pressure to remove the extraction solvent.[12]

-

Pre-purification : The concentrated extract is often dissolved in water, and insoluble substances are removed via centrifugation or filtration.[11] For extracts from T. terrestris stems and leaves, the pH may be adjusted to 8-9 to precipitate impurities.[12]

-

Macroporous Adsorption Resin Chromatography : The clarified aqueous solution is passed through a macroporous resin column (e.g., HP-20).[11] Impurities are washed away with water, and the saponin fraction, including protodioscin, is then eluted with a solvent such as 70% ethanol.[11]

-

Silica (B1680970) Gel Column Chromatography : The eluted fraction from the resin column undergoes further separation on a silica gel column. A common mobile phase is a chloroform:methanol:water mixture (e.g., 7:3:1 v/v/v), which separates protodioscin from other saponins and compounds.[11]

-

Recrystallization : The final step to obtain high-purity protodioscin often involves recrystallization from the purified fraction.[13]

Quantification Methodology

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for quantifying protodioscin.[6]

-

System : HPLC system coupled with a UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) detector.[6][14]

-

Column : A C18 reversed-phase column is commonly used.[14]

-

Mobile Phase : A gradient of acetonitrile (B52724) and water is typically employed for separation.[14]

-

Detection : Detection is often performed at a wavelength of around 200-210 nm.[10][14]

-

Validation : The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).[10]

Pharmacological Activities and Signaling Pathways

Protodioscin exerts its biological effects by modulating several key cellular signaling pathways.

Anticancer Activity via JNK/p38 MAPK Pathway

In oncology research, protodioscin has been shown to inhibit the growth and migration of cancer cells and induce apoptosis.[15] This is achieved, in part, by activating the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[15] Activation of these stress-related pathways leads to G2/M phase cell cycle arrest and programmed cell death in cancer cells.[3][15]

Enhancement of Sexual Function via Nitric Oxide and Hormonal Pathways

The traditional use of protodioscin-containing plants as aphrodisiacs is supported by mechanisms involving nitric oxide (NO) and hormonal regulation. Protodioscin is reported to stimulate the release of NO in corpus cavernosum tissue.[4] NO activates guanylate cyclase, leading to increased cGMP levels, smooth muscle relaxation, vasodilation, and enhanced erectile function.[16] Additionally, some animal studies suggest it may enhance the release of Gonadotropin-Releasing Hormone (GnRH), subsequently stimulating Luteinizing Hormone (LH) and increasing testosterone (B1683101) production by Leydig cells.[16] However, effects on testosterone in human trials have been inconsistent.[1][17]

Anti-Inflammatory Activity via NF-κB Inhibition

Protodioscin has demonstrated anti-inflammatory properties. It can significantly reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[18] This effect is mediated by inhibiting the activation of nuclear factor-κB (NF-κB), a key protein complex that controls the transcription of DNA, cytokine production, and cell survival.[8][18] By preventing the activation of NF-κB, protodioscin suppresses the inflammatory cascade.

Conclusion and Future Directions

Protodioscin stands out as a key pharmacologically active saponin responsible for many of the therapeutic effects attributed to plants used in traditional medicine, particularly Tribulus terrestris. Its documented roles in modulating critical signaling pathways related to cancer, inflammation, and sexual health provide a strong scientific basis for its historical use. Future research should focus on the clinical validation of its effects in large-scale human trials, bioavailability and pharmacokinetic studies, and the exploration of synergistic effects with other phytochemicals. Standardization of extraction and quantification methods is paramount to ensure the consistency and efficacy of herbal preparations and to advance the development of protodioscin-based therapeutics.

References

- 1. grokipedia.com [grokipedia.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Protodioscin - LKT Labs [lktlabs.com]

- 4. Protodioscin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Protodioscin and Diosgenin in Fenugreek extract using HPLC-UV â Vitas Analytical Services [vitas.no]

- 7. researchgate.net [researchgate.net]

- 8. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN101255183A - Method for extracting protodioscin from fenugreek - Google Patents [patents.google.com]

- 12. CN104610397A - Method for extracting protodioscin from stems and leaves of tribulus terrestris - Google Patents [patents.google.com]

- 13. CN102875635A - Method for comprehensively extracting protodioscin and dioscin from dioscorea nipponica - Google Patents [patents.google.com]

- 14. revistadechimie.ro [revistadechimie.ro]

- 15. Protodioscin inhibits bladder cancer cell migration and growth, and promotes apoptosis through activating JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. vemoherb.com [vemoherb.com]

- 17. caringsunshine.com [caringsunshine.com]

- 18. Protodioscin | Androgen Receptor | Endogenous Metabolite | TargetMol [targetmol.com]

The Natural Occurrence of Protodioscin in Plants: A Technical Guide for Researchers

Abstract

Protodioscin (B192190), a furostanol-based steroidal saponin, is a bioactive compound of significant interest to the pharmaceutical and nutraceutical industries. It is recognized for its potential therapeutic effects, including aphrodisiac, anti-cancer, and anti-hyperlipidemic properties. This technical guide provides an in-depth overview of the natural occurrence of protodioscin in various plant species. It presents quantitative data on its concentration, details common experimental protocols for its extraction and quantification, and illustrates key signaling pathways associated with its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of this potent phytochemical.

Introduction

Protodioscin (C₅₁H₈₄O₂₂) is a glycoside of diosgenin, characterized by a furostanol aglycone backbone.[1] It is found in a variety of plant families, most notably the Zygophyllaceae, Fabaceae, and Dioscoreaceae.[2][3] The concentration of protodioscin in plants can vary significantly based on the species, geographical origin, the part of the plant utilized, and the time of harvest.[4] This variability underscores the importance of robust analytical methods for the quality control of raw plant materials and derived products.

This guide summarizes the current knowledge on the distribution of protodioscin in the plant kingdom, provides standardized quantitative data, outlines detailed methodologies for its analysis, and visualizes its known mechanisms of action.

Natural Occurrence and Quantitative Data

Protodioscin has been identified in several plant genera. The most well-documented sources include Tribulus, Trigonella, and Dioscorea.[1][2] The quantitative data available for protodioscin content in these and other plants is summarized in Table 1. It is important to note that the reported values can differ due to variations in analytical methods and the specific chemotypes of the plants.

Table 1: Quantitative Occurrence of Protodioscin in Various Plant Species

| Plant Species | Family | Plant Part | Geographical Origin | Protodioscin Content (mg/g dry weight) | Reference(s) |

| Tribulus terrestris | Zygophyllaceae | Aerial Parts (Leaves) | Bulgaria | 10.0 | [4] |

| Tribulus terrestris | Zygophyllaceae | Aerial Parts (Stems) | Bulgaria | 0.19 | [4] |

| Tribulus terrestris | Zygophyllaceae | Aerial Parts (Fruits) | Bulgaria | 0.55 - 0.60 | [4] |

| Tribulus terrestris | Zygophyllaceae | Aerial Parts (Mixed) | China | 0.63 - 0.89 | [4] |

| Tribulus terrestris | Zygophyllaceae | Aerial Parts (Leaves) | India | 0.014 | [4] |

| Tribulus terrestris | Zygophyllaceae | Aerial Parts (Stems) | India | 0.004 | [4] |

| Tribulus terrestris | Zygophyllaceae | Aerial Parts (Fruits) | India | 0.0024 - 0.0065 | [4] |

| Tribulus terrestris | Zygophyllaceae | Aerial Parts (Fruits) | Turkey | 0.17 - 0.65 | [4] |

| Tribulus terrestris | Zygophyllaceae | Aerial Parts (Fruits) | Vietnam | 0.013 | [4] |

| Tribulus terrestris | Zygophyllaceae | Aerial Parts (Mixed) | Macedonia | 6.49 - 7.30 | [4] |

| Tribulus terrestris | Zygophyllaceae | Aerial Parts (Mixed) | Hungary | 3.04 | [4] |

| Tribulus terrestris | Zygophyllaceae | Aerial Parts | Crimea | 5.46 | [5][6] |

| Tribulus terrestris | Zygophyllaceae | Aerial Parts | Western Siberia | 3.38 | [5][6] |

| Dioscorea tokoro | Dioscoreaceae | Rhizome | Northern Japan | 1.54 (fresh weight) | [7] |

| Trigonella foenum-graecum | Fabaceae | Seeds | Poland | 1.4 (total saponins (B1172615) as protodioscin) | [1] |

| Brachiaria decumbens | Poaceae | - | Colombia | 5.9 - 29.9 | [8] |

| Brachiaria brizantha | Poaceae | - | Colombia | 4.7 - 18.1 | [8] |

| Brachiaria hybrid | Poaceae | - | Colombia | 7.7 - 36.8 | [8] |

Note: Values have been converted to mg/g for comparison where possible. Original units are cited in the references.

Experimental Protocols

The accurate quantification of protodioscin from plant matrices requires standardized and validated experimental protocols. The following sections detail a general workflow for the extraction, isolation, and analysis of protodioscin.

Extraction and Sample Preparation

A common method for the extraction of protodioscin from dried and powdered plant material is solvent extraction.

Protocol: Methanolic Extraction using Sonication

-

Maceration: Weigh approximately 1.2 grams of finely powdered plant material and place it in a suitable vessel.

-

Solvent Addition: Add 10 mL of 90% aqueous methanol (B129727) to the plant material.[5][9]

-

Sonication: Sonicate the mixture for 60 minutes in an ultrasonic bath.[5][9] This facilitates the disruption of cell walls and enhances the extraction of the target compound.

-

Infusion: Allow the mixture to infuse for 24 hours to ensure complete extraction.[5]

-

Centrifugation and Filtration: Centrifuge the extract to pellet the solid plant material. Filter the supernatant through a 0.2 µm nylon syringe filter to remove any remaining particulate matter.[5] The clarified extract is now ready for chromatographic analysis.

Other effective extraction techniques include ultrasound-assisted extraction (UAE) with varying ethanol (B145695) concentrations (70% and 96%) and temperatures (20°C, 30°C, 40°C), refluxing, and Soxhlet extraction.[4][10] For purification, macroporous adsorption resins and silica (B1680970) gel column chromatography can be employed.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is the most prevalent method for the quantification of protodioscin.

Protocol: Reversed-Phase HPLC-DAD Analysis

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector.[5][9]

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size) is typically used for separation.[5][9]

-

Mobile Phase: A gradient elution is commonly employed using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[5][9]

-

Gradient Example: Start with 10% B, increase to 100% B over 10 minutes, hold for 2.5 minutes.[9]

-

-

Column Temperature: Maintain the column at 45°C to ensure reproducible retention times.[5][9]

-

Injection Volume: Inject 2-10 µL of the filtered extract.[5][6]

-

Detection: Monitor the eluent at a wavelength of 203 nm, where protodioscin exhibits absorbance.[5][9]

-

Quantification: Prepare a calibration curve using a certified protodioscin standard (e.g., in a concentration range of 50 to 1500 mg/L).[5][9] The concentration of protodioscin in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanisms of Action

Protodioscin exerts its biological effects through various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms.

Hormonal Regulation via the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Protodioscin is believed to influence the HPG axis, potentially leading to increased testosterone (B1683101) levels. It is hypothesized to act as a precursor to dehydroepiandrosterone (B1670201) (DHEA) and may stimulate the release of Gonadotropin-Releasing Hormone (GnRH).[3][9]

Induction of Apoptosis in Cancer Cells via JNK/p38 MAPK Pathway

In several cancer cell lines, protodioscin has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the JNK and p38 MAP kinase pathways, leading to endoplasmic reticulum (ER) stress.[1][2][4]

Stimulation of Nitric Oxide (NO) Synthesis

Protodioscin has been reported to stimulate the release of nitric oxide (NO), a key signaling molecule in vasodilation.[2] This is thought to occur through the activation of nitric oxide synthase (NOS).

Conclusion

Protodioscin is a promising natural compound with a diverse range of biological activities. Its occurrence is well-established in several plant species, with Tribulus terrestris being the most extensively studied source. The concentration of protodioscin is highly variable, necessitating careful quality control of plant materials and extracts. The experimental protocols outlined in this guide provide a framework for the reliable extraction and quantification of protodioscin. Furthermore, the elucidation of its mechanisms of action through various signaling pathways is crucial for the development of targeted therapeutic applications. This technical guide serves as a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of protodioscin.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Quantification of Protodioscin and Diosgenin in Fenugreek extract using HPLC-UV â Vitas Analytical Services [vitas.no]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Fenugreek 20% Protodioscin | BECARRE Natural [becarre-natural.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Protodioscin, Isolated from the Rhizome of Dioscorea tokoro Collected in Northern Japan is the Major Antiproliferative Compound to HL-60 Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Protodioscin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protodioscin (B192190), a furostanol bisglycoside, is a steroidal saponin (B1150181) of significant interest in the pharmaceutical and nutraceutical industries. Found in various plant species, notably from the Trigonella, Dioscorea, and Tribulus genera, it is recognized for its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the biosynthesis of protodioscin, focusing on the core enzymatic steps, regulatory networks, and key experimental methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, metabolic engineering, and drug discovery.

The Biosynthetic Pathway of Protodioscin: From Mevalonate (B85504) to a Bioactive Saponin

The biosynthesis of protodioscin is a complex, multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. The subsequent steps involve the formation of the steroidal backbone, followed by a series of oxidative modifications and glycosylations.

Formation of the Steroidal Nucleus: The Cholesterol Branch

The assembly of the protodioscin aglycone, diosgenin (B1670711), originates from the sterol biosynthesis pathway. In plants, the initial cyclization of 2,3-oxidosqualene (B107256) is catalyzed by cycloartenol (B190886) synthase to produce cycloartenol.[2] A series of subsequent enzymatic reactions, including demethylations, isomerizations, and reductions, convert cycloartenol into cholesterol.[2] Cholesterol is now understood to be a key branch-point intermediate, serving as the direct precursor for the biosynthesis of diosgenin.[3][4]

The Oxidative Cascade: Conversion of Cholesterol to Diosgenin

The transformation of cholesterol into the spiroketal steroid diosgenin is a critical phase in protodioscin biosynthesis, primarily mediated by cytochrome P450 monooxygenases (CYP450s).[3][5] This conversion involves a series of hydroxylation and oxidation reactions targeting the side chain of cholesterol. While the exact sequence and all intermediates are still under investigation, key enzymatic activities have been identified.

Studies in various plants, including Paris polyphylla and Trigonella foenum-graecum, have implicated several CYP450 families, notably CYP90 and CYP94, in this oxidative cascade.[3] For instance, specific combinations of CYP450 enzymes have been shown to catalyze the C-16, C-22, and C-26 hydroxylations of cholesterol, leading to the formation of the characteristic furostanol structure which then cyclizes to the spirostanol (B12661974) form of diosgenin.[3][6]

Glycosylation: The Final Assembly of Protodioscin

The final steps in protodioscin biosynthesis involve the sequential addition of sugar moieties to the diosgenin aglycone. This glycosylation process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs).[5] Protodioscin possesses a trisaccharide chain attached to the C-3 hydroxyl group of diosgenin and a glucose moiety at the C-26 hydroxyl group.

The assembly of the sugar chain is a highly specific process, with different UGTs responsible for the addition of each sugar residue in the correct linkage. The initial glycosylation at the C-3 position is followed by the sequential addition of two rhamnose units and a glucose molecule to form the branched trisaccharide. A separate UGT is responsible for attaching a glucose molecule to the C-26 hydroxyl group of the furostanol intermediate. The enzyme furostanol glycoside 26-O-β-glucosidase (F26G) is involved in the conversion of the furostanol-type saponin (protodioscin) to the spirostanol-type saponin (dioscin) by cleaving the glucose at the C-26 position.[7]

Key Enzymes in Protodioscin Biosynthesis

The biosynthesis of protodioscin is orchestrated by a suite of enzymes, with cytochrome P450s and UDP-glycosyltransferases playing the most prominent roles in the latter stages of the pathway. The table below summarizes the key enzyme families and some of the candidate genes implicated in this process.

| Enzyme Family | Enzyme Name/Gene Family | Substrate(s) | Product(s) | Plant Source Example | Reference(s) |

| Cytochrome P450 | CYP90G4, CYP94D108 | Cholesterol | Hydroxylated cholesterol intermediates, Diosgenin | Paris polyphylla | [3][4] |

| Cytochrome P450 | CYP90B50, CYP82J17 | Cholesterol | Hydroxylated cholesterol intermediates, Diosgenin | Trigonella foenum-graecum | [3] |

| UDP-Glycosyltransferase | UGTs | Diosgenin, UDP-sugars | Diosgenin glycosides (including Protodioscin) | Dioscorea spp. | [5] |

| β-Glucosidase | Furostanol glycoside 26-O-β-glucosidase (F26G) | Protodioscin | Dioscin | Dioscorea esculenta |

Regulation of Protodioscin Biosynthesis

The production of protodioscin is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli. Several families of transcription factors have been identified as key regulators of the expression of genes encoding the biosynthetic enzymes.

Transcriptional Control

Transcriptome analyses in various saponin-producing plants have revealed that transcription factor families such as MYB , AP2/ERF , bHLH , WRKY , and NAC are often co-expressed with the biosynthetic genes.[5][8] These transcription factors can bind to specific cis-regulatory elements in the promoter regions of the target genes, thereby activating or repressing their transcription.

Jasmonate Signaling

The plant hormone jasmonic acid and its volatile derivative, methyl jasmonate (MeJA), are potent elicitors of secondary metabolite production, including saponins.[9] The jasmonate signaling pathway plays a crucial role in upregulating the expression of protodioscin biosynthetic genes. This signaling cascade involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors like MYC2 , which in turn activate the expression of downstream biosynthetic genes.[9]

Experimental Protocols and Methodologies

The study of protodioscin biosynthesis employs a range of molecular biology, biochemistry, and analytical chemistry techniques. Below are overviews of key experimental protocols.

Quantification of Protodioscin and its Precursors by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of protodioscin, diosgenin, and other pathway intermediates in plant extracts.[10]

Sample Preparation:

-

Lyophilize and grind plant tissue to a fine powder.

-

Extract the powdered tissue with a suitable solvent, typically 80% methanol (B129727) or ethanol, often with sonication to improve extraction efficiency.

-

Centrifuge the extract to pellet cellular debris and collect the supernatant.

-

For the analysis of diosgenin, acid hydrolysis of the extract is required to cleave the sugar moieties from the saponins.

-

The extract is then filtered through a 0.22 µm filter prior to injection into the LC-MS/MS system.

LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier such as formic acid to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for each target compound.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a standard method to quantify the expression levels of genes encoding the biosynthetic enzymes.

Protocol Overview:

-

RNA Extraction: Isolate total RNA from plant tissues using a commercial kit or a TRIzol-based method.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qRT-PCR: Perform the real-time PCR reaction using a SYBR Green or probe-based detection method. The reaction mixture typically includes the cDNA template, gene-specific primers, and the master mix.

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of one or more stably expressed reference genes.[11]

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

To confirm the function of candidate genes, they are often expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae. The recombinant enzyme is then purified and its activity is assayed in vitro.

Heterologous Expression in E. coli:

-

Clone the full-length coding sequence of the candidate gene into an appropriate expression vector (e.g., pET vector).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Harvest the cells and lyse them to release the recombinant protein.

-

Purify the protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) and any necessary co-factors in a suitable buffer. The reaction products are then analyzed by LC-MS or HPLC to confirm the enzymatic activity. For example, to assay a candidate UGT, the purified enzyme would be incubated with diosgenin and a specific UDP-sugar (e.g., UDP-glucose), and the formation of the corresponding diosgenin glycoside would be monitored.

Visualizing the Biosynthesis and Regulatory Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway of protodioscin and a simplified representation of its regulation by the jasmonate signaling pathway.

Conclusion and Future Perspectives

Significant strides have been made in elucidating the biosynthetic pathway of protodioscin. The identification of key enzymes, particularly cytochrome P450s and UDP-glycosyltransferases, has opened up avenues for the metabolic engineering of this valuable compound in microbial or plant-based systems. However, several aspects of the pathway remain to be fully characterized. The precise sequence of oxidative and glycosylation steps, the substrate specificities of the individual enzymes, and the intricate details of the regulatory network all warrant further investigation. A complete understanding of the protodioscin biosynthetic pathway will not only provide insights into the chemical diversity of plant specialized metabolism but also pave the way for the sustainable and scalable production of this and other medicinally important saponins.

References

- 1. Characterization of a 4′-O-rhamnosyltransferase and de novo biosynthesis of bioactive steroidal triglycosides from Paris polyphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmp.ir [jmp.ir]

- 3. Identification and Validation of Reference Genes for qRT-PCR Studies of Gene Expression in Dioscorea opposita - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmj.ro [abmj.ro]

- 5. Quantification of Protodioscin and Diosgenin in Fenugreek extract using HPLC-UV â Vitas Analytical Services [vitas.no]

- 6. Membrane-Based Yeast Two-Hybrid Screening - Profacgen [profacgen.com]

- 7. Membrane-Based Yeast Two-Hybrid System - Creative BioMart [creativebiomart.net]

- 8. Frontiers | Transcriptomic analysis of Chinese yam (Dioscorea polystachya Turcz.) variants indicates brassinosteroid involvement in tuber development [frontiersin.org]

- 9. P450-Glo™ Assays Protocol [promega.com.cn]

- 10. Identification and Validation of Reference Genes for qRT-PCR Studies of Gene Expression in Dioscorea opposita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Historical Background of Protodioscin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protodioscin (B192190), a furostanol bisglycoside, is a steroidal saponin (B1150181) found in a variety of plants, most notably from the Tribulus, Trigonella, and Dioscorea genera.[1][2][3] Historically, extracts of these plants have been utilized in traditional medicine systems, such as Ayurveda and Traditional Chinese Medicine, for their purported aphrodisiac and revitalizing properties.[4] Modern scientific inquiry has identified protodioscin as a principal bioactive constituent, driving research into its pharmacological potential. This technical guide provides an in-depth overview of the discovery and historical background of protodioscin, alongside detailed experimental protocols and a summary of its biological activities, with a focus on its anticancer and aphrodisiac effects.

Historical Background and Discovery

The journey to the discovery of protodioscin is rooted in the long-standing traditional use of the plants in which it is found. For centuries, Tribulus terrestris has been used in traditional Indian and Chinese medicine to treat a variety of ailments, including sexual dysfunction.[5] The scientific investigation into the active compounds of such plants began to gain momentum in the mid-20th century.

While the exact first isolation and complete structure elucidation of protodioscin is not definitively documented in a single seminal paper, the foundational work on steroidal saponins (B1172615) from Dioscorea species by Japanese chemists T. Kawasaki and T. Yamauchi in the 1950s and 1960s was crucial.[6] Their research laid the groundwork for the characterization of numerous saponins, including those with a furostanol skeleton. Methyl protodioscin was first identified from the fresh rhizomes of Dioscorea gracillima in 1974.

The structural elucidation of these complex glycosides was a significant challenge, relying on classical methods of chemical degradation and analysis before the advent of modern spectroscopic techniques. Early methods involved acid hydrolysis to separate the aglycone (the steroid core) from the sugar moieties, followed by individual characterization. The development of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the latter half of the 20th century revolutionized the field, allowing for the precise determination of the stereochemistry and the intricate sugar linkages of saponins like protodioscin.[2][7]

Physicochemical Properties and Structure

Protodioscin is a glycoside of diosgenin, featuring a furostanol skeleton. Its chemical formula is C₅₁H₈₄O₂₂ with a molar mass of 1049.21 g/mol .[8] The structure consists of a steroid aglycone with a hydroxyl group at the C-22 position, forming a hemiketal ring. Attached to the C-3 and C-26 positions are complex sugar chains. The IUPAC name for protodioscin is 26-O-beta-D-Glycopyranosyl-22-hydroxyfurost-5-ene-3beta,26-diol-3-O-beta-diglucorhamnoside.[9]

Quantitative Data

The concentration of protodioscin can vary significantly depending on the plant species, geographical origin, and the part of the plant being analyzed. Furthermore, its biological activity, particularly its anticancer effects, is often quantified by the half-maximal inhibitory concentration (IC₅₀).

Table 1: Protodioscin Content in Tribulus terrestris from Different Geographical Regions

| Geographical Origin | Plant Part | Protodioscin Content (%) | Reference |

| Crimea | Aerial Parts | 0.546 ± 0.013 | [10] |

| Western Siberia | Aerial Parts | 0.338 ± 0.008 | [10] |

| Western Ghat, India | Fruits | 0.317 | [11] |

| Arid Zone, India | Fruits | - | [11] |

| Bulgaria, Turkey, Greece, Serbia, Macedonia, Georgia, Iran | Not Specified | Main Component | [12] |

| Vietnam, India | Not Specified | Absent | [12] |

Table 2: In Vitro Anticancer Activity of Protodioscin (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2.56 | [13][14] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 6 | [13][14] |

| HL-60 | Leukemia | Strong Growth Inhibition | [15] |

Biological Activities and Signaling Pathways

Protodioscin exhibits a range of biological activities, with its anticancer and aphrodisiac effects being the most extensively studied.

Anticancer Activity

Protodioscin has demonstrated cytotoxic effects against various cancer cell lines.[13][14][15] Its proposed mechanisms of action involve the induction of apoptosis and cell cycle arrest, often mediated through the modulation of key signaling pathways.

Protodioscin has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways while inhibiting the extracellular signal-regulated kinase (ERK) pathway in some cancer cells.[16][17] The activation of JNK and p38 is often associated with the induction of apoptosis, while the ERK pathway is typically involved in cell proliferation and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. The NMR studies on two new furostanol saponins from Agave sisalana leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protodioscin - LKT Labs [lktlabs.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Aphrodisiac properties of Tribulus Terrestris extract (Protodioscin) in normal and castrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protodioscin, Isolated from the Rhizome of Dioscorea tokoro Collected in Northern Japan is the Major Antiproliferative Compound to HL-60 Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protodioscin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. researchgate.net [researchgate.net]

- 12. prosource.net [prosource.net]

- 13. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer | PLOS One [journals.plos.org]

- 15. Protodioscin, Isolated from the Rhizome of Dioscorea tokoro Collected in Northern Japan is the Major Antiproliferative Compound to HL-60 Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ir.cnu.edu.tw [ir.cnu.edu.tw]

- 17. Protodioscin inhibits bladder cancer cell migration and growth, and promotes apoptosis through activating JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Protodioscin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protodioscin (B192190), a furostanol steroidal saponin, is a prominent bioactive compound found in several plant species, most notably Tribulus terrestris, Trigonella foenum-graecum (fenugreek), and various Dioscorea species. Historically used in traditional medicine, particularly for male vitality and sexual health, protodioscin has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the core pharmacological properties of protodioscin, with a primary focus on its well-documented aphrodisiac and emerging anti-cancer effects. It summarizes key quantitative data from preclinical and in vitro studies, details the experimental protocols used to elicit these findings, and visualizes the underlying molecular mechanisms and experimental workflows through structured diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Aphrodisiac and Pro-Erectile Properties

Protodioscin is perhaps best known as the putative active component responsible for the aphrodisiac effects of Tribulus terrestris. Its mechanism is multifaceted, involving both hormonal modulation and direct vascular effects on erectile tissue.

Mechanism of Action

The pro-erectile and aphrodisiac activities of protodioscin are primarily attributed to two synergistic pathways:

-

Hormonal Modulation: Protodioscin is believed to influence the hypothalamic-pituitary-gonadal (HPG) axis. It may stimulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to an increase in luteinizing hormone (LH) secretion from the pituitary gland. LH then acts on the Leydig cells in the testes to increase the endogenous production of testosterone (B1683101). Furthermore, protodioscin may be converted to dehydroepiandrosterone (B1670201) (DHEA), a precursor to androgens, which can further contribute to increased levels of testosterone and dihydrotestosterone (B1667394) (DHT).[1][2][3] These androgens are crucial for libido and sexual function.

-

Nitric Oxide Release: Protodioscin has been shown to stimulate the release of nitric oxide (NO) from the endothelium and nitrergic nerve endings within the corpus cavernosum of the penis.[4][5] NO activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and facilitating penile erection.[6]

Quantitative Data: Preclinical Efficacy

The following tables summarize the quantitative results from key preclinical studies investigating the effects of protodioscin-containing extracts on hormonal levels and sexual function parameters.

Table 1: Effects on Hormonal Levels

| Species/Model | Treatment & Dose | Duration | Hormone | % Change from Control | Reference |

| Primates | T. terrestris extract (7.5 mg/kg, IV) | Acute | Testosterone (T) | +52% (p<0.05) | [1][7] |

| Primates | T. terrestris extract (7.5 mg/kg, IV) | Acute | Dihydrotestosterone (DHT) | +31% (p<0.05) | [1][7] |

| Primates | T. terrestris extract (7.5 mg/kg, IV) | Acute | DHEAS | +29% (p<0.05) | [1][7] |

| Rabbits | T. terrestris extract (5 mg/kg, oral) | 8 weeks | Dihydrotestosterone (DHT) | +30% (p<0.05) | [1][7] |

| Rabbits | T. terrestris extract (10 mg/kg, oral) | 8 weeks | Dihydrotestosterone (DHT) | +32% (p<0.05) | [1][7] |

| Castrated Rats | T. terrestris extract (5 mg/kg, oral) | 8 weeks | Testosterone (T) | +25% (p<0.05) | [1] |

| Normal Rats | T. terrestris extract (6 mg/kg, oral) | 8 weeks | Luteinizing Hormone (LH) | +39% (p<0.001) | [3][8][9] |

| Human (Female) | T. terrestris extract (750 mg/day) | 90 days | DHEA | +16% (p<0.0001) | [10] |

Table 2: Effects on Sexual Behavior and Intracavernous Pressure (ICP) in Rats

| Parameter | Treatment & Dose (T. terrestris extract, oral) | Duration | % Change from Control | Reference |

| Mount Frequency (MF) | 5 mg/kg/day | 8 weeks | +27% (p<0.05) | [11][12] |

| Mount Frequency (MF) | 10 mg/kg/day | 8 weeks | +24% (p<0.05) | [11][12] |

| Intromission Frequency (IF) | 5 mg/kg/day | 8 weeks | +19% (p<0.05) | [11][12] |

| Intromission Frequency (IF) | 10 mg/kg/day | 8 weeks | +22% (p<0.05) | [11][12] |

| Mount Latency (ML) | 5 mg/kg/day | 8 weeks | -23% (p<0.05) | [11][12] |

| Mount Latency (ML) | 10 mg/kg/day | 8 weeks | -22% (p<0.05) | [11][12] |

| Intracavernous Pressure (ICP) | 5 mg/kg/day | 8 weeks | +43% (p<0.05) | [11][12] |

| Intracavernous Pressure (ICP) | 10 mg/kg/day | 8 weeks | +26% (p<0.05) | [11][12] |

Signaling Pathway Diagrams

Experimental Protocols

This protocol is a standard method for assessing male rat sexual behavior.[13]

-

Animal Preparation: Sexually mature male Sprague-Dawley rats are housed individually and acclimatized. Female rats are made sexually receptive (oestrous phase) through hormonal treatment (e.g., estradiol (B170435) valerate (B167501) followed by progesterone).

-

Dosing: Male rats are divided into groups (control and treatment). The treatment groups receive oral doses of protodioscin or T. terrestris extract daily for a specified period (e.g., 8 weeks).[11] The control group receives the vehicle (e.g., distilled water).

-

Behavioral Testing: After the treatment period, a treated male rat is placed in an observation cage. After a brief acclimatization period, a receptive female is introduced.

-

Parameter Recording: The following parameters are recorded over a defined observation period:

-

Mount Latency (ML): Time from the introduction of the female to the first mount.

-

Intromission Latency (IL): Time from the introduction of the female to the first intromission.

-

Ejaculation Latency (EL): Time from the first intromission to ejaculation.

-

Mount Frequency (MF): Number of mounts in the observation period.

-

Intromission Frequency (IF): Number of intromissions in the observation period.

-

Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.

-

-

Data Analysis: The mean values for each parameter are calculated and compared between control and treatment groups using statistical tests (e.g., ANOVA).

This protocol measures erectile function by directly assessing penile blood pressure response to nerve stimulation.[11][14]

-

Animal Anesthesia and Preparation: The rat is anesthetized (e.g., with sodium pentobarbital). The carotid artery is catheterized to monitor systemic blood pressure (Mean Arterial Pressure, MAP). The cavernous nerve is carefully isolated.

-

ICP Cannulation: The penile crus is exposed, and a needle (e.g., 24-gauge) connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP. The system is flushed with heparinized saline to prevent clotting.

-

Nerve Stimulation: A bipolar electrode is placed around the isolated cavernous nerve. The nerve is stimulated with electrical pulses (e.g., 1.5 mA, 20 Hz, 60-second duration).

-

Data Acquisition: ICP and MAP are recorded continuously before, during, and after nerve stimulation.

-

Data Analysis: The key outcome is the ratio of the maximal ICP to the MAP (Max ICP/MAP), which represents the erectile response. This ratio is compared between control and protodioscin-treated animals.

Anti-Cancer Properties

Recent research has highlighted the potential of protodioscin and its derivatives (e.g., methyl protodioscin) as anti-cancer agents. These compounds exhibit cytotoxic and growth-inhibitory effects against a range of human cancer cell lines, operating through the induction of apoptosis and cell cycle arrest.

Mechanism of Action

The anti-cancer activity of protodioscin involves the modulation of key signaling pathways that control cell survival, proliferation, and death. In bladder cancer cells, protodioscin has been shown to inhibit cell growth and migration while promoting apoptosis and G2/M phase cell cycle arrest. This is achieved through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. Concurrently, it can modulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is critical for cell growth and survival.

Quantitative Data: In Vitro Cytotoxicity

The following tables present the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values for protodioscin and its derivatives against various human cancer cell lines.

Table 3: Cytotoxicity (IC₅₀) of Protodioscin

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 5637 | Bladder Cancer (non-muscle-invasive) | 72.6 | |

| T24 | Bladder Cancer (muscle-invasive) | 63.4 | |

| MDA-MB-468 | Breast Cancer (Triple-Negative) | 2.56 | [15] |

| MCF-7 | Breast Cancer (ER-positive) | 6.0 | [15] |

| Hepa 1c1c7 | Hepatoma | >10.0 (induced >50% cytotoxicity) |

Table 4: Growth Inhibition (GI₅₀) of Methyl Protodioscin (NSC-698790)

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| HCT-15 | Colon Cancer | < 2.0 | [8] |

| MDA-MB-435 | Breast Cancer | < 2.0 | [8] |

| Most Solid Tumors | Various | ≤ 10.0 | [8] |

| Leukemia Cell Lines | Leukemia | 10.0 - 30.0 | [8] |

Signaling Pathway Diagram

Experimental Protocols

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., 5637, T24) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of protodioscin (and a vehicle control, e.g., DMSO). The cells are incubated for a specified time (e.g., 24, 48 hours).

-

MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The absorbance of treated wells is compared to the control wells to determine the percentage of cell viability. The IC₅₀ value (the concentration of protodioscin that inhibits cell viability by 50%) is calculated from the dose-response curve.

This protocol, developed by the National Cancer Institute, evaluates the growth-inhibitory effects of a compound against 60 different human cancer cell lines.

-

Cell Plating: The 60 different human cancer cell lines are plated in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: After 24 hours, the test compound (e.g., methyl protodioscin) is added at five different concentrations over a 10,000-fold range. The plates are then incubated for an additional 48 hours.

-

Cell Fixation: The assay is terminated by fixing the cells with cold trichloroacetic acid (TCA), which precipitates cellular proteins.

-

Staining: The plates are washed, and the fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to basic amino acids in cellular proteins.

-

Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a Trizma base solution. The absorbance is read on a plate reader at 515 nm.

-

Data Analysis: The absorbance is proportional to the total cellular protein mass. Dose-response curves are generated, and the GI₅₀ (concentration causing 50% growth inhibition) is calculated.

Conclusion

Protodioscin exhibits a compelling and diverse pharmacological profile. Its traditional use as an aphrodisiac is supported by preclinical evidence demonstrating a dual mechanism involving the modulation of androgen levels and the enhancement of nitric oxide-mediated vasodilation. The quantitative data from animal models consistently show improvements in both hormonal and physiological markers of sexual function. Concurrently, emerging research has established the anti-cancer potential of protodioscin and its analogues. In vitro studies have demonstrated significant cytotoxicity and growth inhibition against a variety of cancer cell lines, with the activation of apoptotic pathways like JNK and p38 MAPK identified as a key mechanism.

For drug development professionals, protodioscin represents a promising natural scaffold. Future research should focus on clinical trials to validate the aphrodisiac effects in humans, further elucidate the anti-cancer mechanisms against a broader range of malignancies, and explore potential modifications to enhance its pharmacokinetic properties and therapeutic efficacy. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for designing and interpreting future investigations into this versatile phytochemical.

References

- 1. The hormonal effects of Tribulus terrestris and its role in the management of male erectile dysfunction--an evaluation using primates, rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Proerectile pharmacological effects of Tribulus terrestris extract on the rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] EFFECT OF TRIBULUS TERRESTRIS ON SERUM LUTEINIZING HORMONE IN SPRAGUE DAWLEY RATS | Semantic Scholar [semanticscholar.org]

- 9. pjp.pps.org.pk [pjp.pps.org.pk]

- 10. Clinical Assessment of Tribulus terrestris Extract in the Treatment of Female Sexual Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sexual effects of puncturevine (Tribulus terrestris) extract (protodioscin): an evaluation using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.nutramedix.ec [pdfs.nutramedix.ec]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. Aphrodisiac properties of Tribulus Terrestris extract (Protodioscin) in normal and castrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Protodioscin: An In-Depth Technical Guide to its Preliminary In-Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protodioscin, a furostanol saponin (B1150181) found in several plant species, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-cancer effects demonstrated in preliminary in-vitro studies. This technical guide provides a comprehensive overview of the current in-vitro research on Protodioscin, focusing on its cytotoxic and apoptotic effects across various cancer cell lines. We consolidate quantitative data from multiple studies into comparative tables, offer detailed experimental protocols for key assays, and present visual representations of the implicated signaling pathways to facilitate a deeper understanding of its mechanism of action. This document aims to serve as a foundational resource for researchers and professionals in the field of oncology and drug development, enabling further investigation into the therapeutic potential of Protodioscin.

Introduction

Protodioscin is a steroidal saponin predominantly isolated from plants of the Dioscorea and Tribulus genera.[1] Traditionally used in herbal medicine, recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic effects.[1] A growing body of in-vitro evidence highlights Protodioscin's ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[2][3] This guide synthesizes the findings from these preliminary studies to provide a detailed technical overview for the scientific community.

Cytotoxic Activity of Protodioscin Across Cancer Cell Lines

In-vitro studies have consistently demonstrated the cytotoxic potential of Protodioscin and its methylated form, Methyl Protodioscin, against a broad spectrum of human cancer cell lines. The efficacy of these compounds is typically quantified by the GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values.

Table 1: GI50 Values of Methyl Protodioscin in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HCT-15 | Colon Cancer | <2.0 | |

| MDA-MB-435 | Breast Cancer | <2.0 | |

| Various Solid Tumors | - | ≤10.0 | |

| Leukemia Cell Lines | Leukemia | 10-30 |

Table 2: IC50 Values of Protodioscin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |

| MCF-7 | ER-positive Breast Cancer | 1.53 - 6 | 48 | [4][5][6] |

| MDA-MB-468 | Triple-negative Breast Cancer | 1.53 - 6 | 48 | [4][5][6] |

| HeLa | Cervical Cancer | Concentration-dependent | 24, 48 | [3] |

| C33A | Cervical Cancer | Concentration-dependent | 24, 48 | [3] |

| Huh-7 | Hepatocellular Carcinoma | ~4-6 | 24 | [2] |

| HepG2 | Hepatocellular Carcinoma | ~6-8 | 24 | [2] |

| PLC/PRF/5 | Hepatocellular Carcinoma | ~6-8 | 24 | [2] |

| SK-Hep-1 | Hepatocellular Carcinoma | ~4-6 | 24 | [2] |

| HA22T/VGH | Hepatocellular Carcinoma | >10 | 24 | [2] |

| DU145 | Prostate Cancer | >28.63 | - | [7] |

Molecular Mechanisms of Protodioscin-Induced Apoptosis

Protodioscin induces apoptosis in cancer cells through multiple interconnected signaling pathways, primarily involving endoplasmic reticulum (ER) stress and the mitochondrial (intrinsic) pathway.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

Protodioscin has been shown to induce ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. This leads to the activation of the Unfolded Protein Response (UPR), which, if prolonged, can trigger apoptosis. A key pathway involved is the PERK-eIF2α-ATF4-CHOP signaling cascade.

Mitochondrial Apoptosis Pathway

Protodioscin triggers the intrinsic apoptosis pathway by inducing mitochondrial dysfunction. This is characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors. A notable mechanism involves the formation of a complex between IP3R, Mfn1, and Bak, which facilitates the transfer of calcium (Ca2+) from the ER to the mitochondria, leading to apoptosis.[2][8]

Involvement of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are also activated in response to Protodioscin treatment, contributing to the induction of apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments frequently cited in in-vitro studies of Protodioscin.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Protodioscin (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Protodioscin and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis.

-

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Use β-actin as a loading control to normalize protein expression.

-

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Experimental Workflow Overview

The in-vitro investigation of Protodioscin typically follows a logical progression from assessing general cytotoxicity to elucidating the specific molecular mechanisms of action.

Conclusion and Future Directions

The preliminary in-vitro studies collectively provide compelling evidence for the anti-cancer properties of Protodioscin. Its ability to induce apoptosis through ER stress and mitochondrial-dependent pathways in a variety of cancer cell lines underscores its potential as a novel therapeutic agent. The detailed experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers aiming to build upon this foundational knowledge.

Future in-vitro research should focus on:

-

Expanding the panel of cancer cell lines to identify more sensitive and resistant phenotypes.

-

Investigating the role of other cell death modalities, such as autophagy and necroptosis.

-

Exploring the potential for synergistic effects when combined with existing chemotherapeutic agents.

-

Conducting more detailed mechanistic studies to identify the direct molecular targets of Protodioscin.

A thorough understanding of Protodioscin's in-vitro activity is a critical prerequisite for its advancement into preclinical and clinical development as a promising anti-cancer drug.

References

- 1. benchchem.com [benchchem.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Protodioscin Induces Mitochondrial Apoptosis of Human Hepatocellular Carcinoma Cells Through Eliciting ER Stress-Mediated IP3R Targeting Mfn1/Bak Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. tandfonline.com [tandfonline.com]

Unraveling the Cytotoxic Properties of Protodioscin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract